シンテロール塩酸塩

概要

説明

シンテロール塩酸塩は、強力で選択的なβ2アドレナリン受容体作動薬です。これは、濃度依存的に細胞内カルシウムレベルを上昇させることが知られています。 この化合物は主に、β2アドレナリン受容体の機能および関連する生理学的プロセスを研究するための科学研究で使用されています .

科学的研究の応用

Zinterol Hydrochloride is widely used in scientific research due to its selective action on β2-adrenoceptors. Some key applications include:

Chemistry: Studying the binding affinity and selectivity of β2-adrenoceptor agonists.

Biology: Investigating the role of β2-adrenoceptors in cellular signaling pathways.

Medicine: Exploring potential therapeutic applications for conditions like asthma and cardiovascular diseases.

Industry: Used in the development of new β2-adrenoceptor agonists for pharmaceutical applications

作用機序

シンテロール塩酸塩は、β2アドレナリン受容体に選択的に結合することにより、その効果を発揮します。この結合は細胞内カルシウムレベルを上昇させ、筋肉の弛緩や気管支拡張などのさまざまな生理学的反応につながります。 分子標的は、β2アドレナリン受容体と関連するGタンパク質共役シグナル伝達経路です .

類似の化合物との比較

類似の化合物

タムスロシン塩酸塩: もう1つの選択的なアドレナリン受容体作動薬。

RS 67333 塩酸塩: 選択的なセロトニン受容体作動薬。

GMQ 塩酸塩: 選択的なグルタミン酸受容体作動薬

独自性

シンテロール塩酸塩は、β2アドレナリン受容体に対する高い選択性と、有意なオフターゲット効果なしに特定の生理学的反応を誘発する能力のために独特です。 これは、研究と潜在的な治療用途の両方において、貴重なツールになります .

生化学分析

Biochemical Properties

Zinterol hydrochloride plays a significant role in biochemical reactions by selectively binding to β2-adrenergic receptors. These receptors are G-protein-coupled receptors that activate adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels . The compound interacts with various enzymes and proteins, including adenylate cyclase and protein kinase A (PKA). The binding of Zinterol hydrochloride to β2-adrenergic receptors results in the activation of adenylate cyclase, which converts ATP to cAMP. The increased cAMP levels activate PKA, which then phosphorylates various target proteins, leading to diverse cellular responses .

Cellular Effects

Zinterol hydrochloride has profound effects on various cell types and cellular processes. In cardiac myocytes, it enhances L-type Ca2+ currents, leading to increased contractility . In adipocytes, Zinterol hydrochloride stimulates lipolysis by increasing cAMP levels, which activate hormone-sensitive lipase . The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in brown adipocytes, Zinterol hydrochloride increases glucose uptake and enhances thermogenesis by activating β3-adrenergic receptors .

Molecular Mechanism

The molecular mechanism of Zinterol hydrochloride involves its binding to β2-adrenergic receptors, leading to the activation of Gs proteins. This activation stimulates adenylate cyclase, resulting in increased cAMP production . The elevated cAMP levels activate PKA, which phosphorylates various downstream targets, including ion channels, enzymes, and transcription factors. This cascade of events leads to changes in cellular functions, such as increased heart rate, bronchodilation, and enhanced lipolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Zinterol hydrochloride can vary over time. The compound is relatively stable when stored under appropriate conditions, such as desiccated and at room temperature . Its effects on cellular functions can change over time due to receptor desensitization and downregulation.

Dosage Effects in Animal Models

The effects of Zinterol hydrochloride in animal models are dose-dependent. At low doses, the compound can enhance cardiac contractility and promote bronchodilation without significant adverse effects . At higher doses, Zinterol hydrochloride may induce ventricular arrhythmias and other toxic effects . The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in experimental studies.

Metabolic Pathways

Zinterol hydrochloride is involved in several metabolic pathways. It primarily acts through the β2-adrenergic receptor-mediated pathway, leading to the activation of adenylate cyclase and increased cAMP levels . The compound also affects the metabolism of lipids and glucose by activating hormone-sensitive lipase and enhancing glucose uptake in adipocytes . Additionally, Zinterol hydrochloride influences the metabolic flux of various metabolites, contributing to its diverse physiological effects.

Transport and Distribution

Within cells and tissues, Zinterol hydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target receptors. Zinterol hydrochloride’s localization within tissues is crucial for its pharmacological effects, as it needs to reach β2-adrenergic receptors to exert its actions .

Subcellular Localization

Zinterol hydrochloride’s subcellular localization is primarily determined by its interaction with β2-adrenergic receptors, which are predominantly located on the plasma membrane . The compound’s activity is influenced by its ability to bind to these receptors and activate downstream signaling pathways. Post-translational modifications, such as phosphorylation, may also play a role in directing Zinterol hydrochloride to specific cellular compartments, enhancing its efficacy and specificity .

準備方法

合成経路と反応条件

シンテロール塩酸塩の合成は、適切な芳香族アミンから始まり、複数の段階を伴います。重要なステップには以下が含まれます。

アミノ化: 芳香族環へのアミノ基の導入。

水酸化: 芳香族環へのヒドロキシル基の付加。

スルホン化: メタンスルホンアミド基の導入。

塩酸塩の形成: 安定性と溶解性のために塩酸塩の形に変換する.

工業生産方法

シンテロール塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。 これには、温度、圧力、および触媒の使用による反応速度の向上などがあります .

化学反応の分析

反応の種類

シンテロール塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。

酸化: ヒドロキシル基をカルボニル基に変換します。

還元: ニトロ基をアミノ基に還元します。

置換: 芳香族環上の官能基の置換.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な製品

これらの反応から生成される主な製品には、官能基が修飾されたシンテロール塩酸塩のさまざまな誘導体が含まれ、これらは構造活性相関の研究に役立ちます .

科学研究への応用

シンテロール塩酸塩は、β2アドレナリン受容体に対する選択的な作用のために、科学研究で広く使用されています。主要な用途には以下が含まれます。

化学: β2アドレナリン受容体作動薬の結合親和性と選択性の研究。

生物学: 細胞シグナル伝達経路におけるβ2アドレナリン受容体の役割の調査。

医学: 喘息や心臓血管疾患などの疾患に対する潜在的な治療用途の探求。

類似化合物との比較

Similar Compounds

Tamsulosin Hydrochloride: Another selective adrenergic receptor agonist.

RS 67333 Hydrochloride: A selective serotonin receptor agonist.

GMQ Hydrochloride: A selective glutamate receptor agonist

Uniqueness

Zinterol Hydrochloride is unique due to its high selectivity for β2-adrenoceptors and its ability to induce specific physiological responses without significant off-target effects. This makes it a valuable tool in both research and potential therapeutic applications .

特性

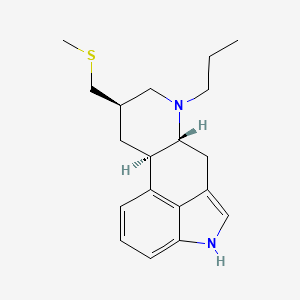

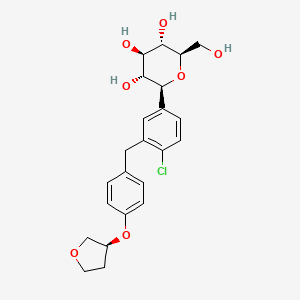

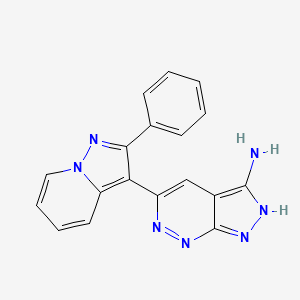

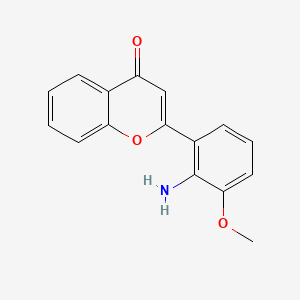

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S.ClH/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25;/h4-11,18,20-23H,12-13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNUBJDWJFOMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37000-20-7 (Parent) | |

| Record name | Zinterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701000591 | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38241-28-0, 79561-61-8 | |

| Record name | Zinterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinterol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079561618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZINTEROL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38241-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569D41K4F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。